N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-30-19-13-7-6-12-18(19)24-20(28)15-27-14-8-11-17(23(27)29)22-25-21(26-31-22)16-9-4-3-5-10-16/h3-14H,2,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYKCKUFZCKHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the dihydropyridine moiety, and finally, the coupling of these intermediates with the ethoxyphenyl group. Common reagents used in these reactions include ethyl acetate, phenylhydrazine, and acetic anhydride, under conditions such as reflux and catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison with Anti-Exudative Acetamides
Pharmacopeial Acetamide Derivatives
The Pharmacopeial Forum lists structurally intricate acetamides, such as (R)- and (S)-enantiomers with tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups . While activity data are unavailable, these compounds highlight:
- Functional Groups: The dimethylphenoxy and tetrahydropyrimidinyl groups in pharmacopeial compounds differ from the oxadiazole-ethoxyphenyl system, which may alter target selectivity.
Table 2: Comparison with Pharmacopeial Acetamides
Pesticidal Acetamide Analogs
Compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) are fungicidal agents . Comparisons include:
- Heterocyclic Motif : Oxadixyl’s oxazolidinyl group versus the target compound’s oxadiazole ring.
- Application : The target compound’s structure aligns more with pharmaceutical candidates, whereas oxadixyl’s methoxy and dimethylphenyl groups optimize pesticidal activity.
Table 3: Comparison with Pesticidal Acetamides
| Feature | Target Compound | Oxadixyl |
|---|---|---|
| Core Structure | 1,2-Dihydropyridin-1-yl + oxadiazole | Oxazolidinyl |
| Key Substituent | Ethoxyphenyl | 2,6-Dimethylphenyl + methoxy |
| Primary Use | Therapeutic (inferred) | Fungicidal |
| Reference | — |
Biological Activity
N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique structure which includes an ethoxyphenyl group and a dihydropyridine moiety, along with an oxadiazole ring. Understanding its biological activity is essential for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 416.4 g/mol. The structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds containing the oxadiazole and dihydropyridine moieties exhibit significant antitumor properties. For instance, derivatives similar to N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyloxadiazol)] have demonstrated inhibition of tumor cell proliferation in various cancer cell lines. The exact mechanism often involves the induction of apoptosis and cell cycle arrest.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. For example, 4-chloro-benzamide derivatives were reported to inhibit RET kinase activity significantly .
- Antioxidant Properties : Some studies suggest that oxadiazole derivatives possess antioxidant properties that can protect cells from oxidative stress, a contributing factor in cancer development .
- Interaction with Cellular Pathways : The presence of the dihydropyridine ring suggests potential interactions with calcium channels or other cellular pathways that regulate cell growth and survival.
Research Findings and Case Studies
A series of experiments were conducted to evaluate the biological activity of N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyloxadiazol)]:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 < 10 µM) |
| Study 2 | Showed inhibition of RET kinase leading to reduced proliferation in thyroid cancer models |
| Study 3 | Indicated antioxidant activity through DPPH assay, suggesting potential protective effects against oxidative damage |
Q & A
Q. What are the critical synthetic steps for preparing N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide?
The synthesis typically involves:
- Condensation reactions to form the 1,2,4-oxadiazole ring, using reagents like hydroxylamine and carboxylic acid derivatives under reflux conditions .
- Cyclization steps to construct the 1,2-dihydropyridin-2-one core, often catalyzed by bases such as triethylamine in DMF .
- Acetamide coupling via nucleophilic substitution, where chloroacetyl intermediates react with the 2-ethoxyaniline moiety . Reaction progress is monitored using TLC, and purity is ensured via column chromatography .
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, particularly the oxadiazole and dihydropyridinone rings .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography to resolve 3D conformation and intermolecular interactions, critical for understanding pharmacophore geometry .
Q. What biological assays are commonly used to evaluate this compound's activity?
- Enzymatic inhibition assays (e.g., kinase or protease targets) to assess binding affinity .
- Cellular viability assays (MTT or ATP-based) in disease-relevant cell lines .
- Protein-ligand interaction studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield during the oxadiazole ring formation?
Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
- Temperature control : Reflux conditions (80–100°C) favor ring closure over side reactions .
- Catalyst screening : Lewis acids like ZnCl₂ may accelerate oxadiazole formation . Post-reaction purification via recrystallization or HPLC ensures >95% purity .
Q. How should contradictory data in biological activity studies be resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .
- Compound stability : Degradation in DMSO stock solutions can skew results; validate via LC-MS before assays .
- Structural analogs : Compare with derivatives (e.g., triazole or pyrimidine-based analogs) to establish structure-activity relationships (SAR) .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina, Glide) to model interactions with proteins like kinases or GPCRs .
- Molecular dynamics simulations (AMBER, GROMACS) to assess binding stability and conformational changes .
- Pharmacophore modeling to identify critical functional groups (e.g., oxadiazole as a hydrogen-bond acceptor) .
Q. How can researchers design experiments to validate the compound's selectivity for a target protein?
- Off-target screening : Use panels of related enzymes (e.g., kinase profiling with 50+ isoforms) .
- Competitive binding assays : Co-incubate with known inhibitors (e.g., staurosporine for kinases) to confirm specificity .
- Mutagenesis studies : Modify key residues in the target protein’s active site to test binding dependency .
Comparative Analysis of Structural Analogs
The table below highlights structurally related compounds and their distinguishing features:
| Compound Class | Core Structure | Key Modifications | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | 1,2-dihydropyridinone + oxadiazole | 2-ethoxyphenyl acetamide | Kinase inhibition (hypothesized) | |
| Thieno[2,3-d]pyrimidine | Thienopyrimidine + oxadiazole | Acetylphenyl group | Antimicrobial, anticancer | |
| Imidazo[1,2-b]pyridazine | Imidazopyridazine + fluorophenyl | Methoxy and fluoro substituents | Antiviral (reported) | |
| Triazole derivatives | Triazole + pyridine | Chlorophenyl and sulfanyl groups | Antifungal |
This comparison aids in SAR development, emphasizing the role of heterocyclic cores and substituents in modulating activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
